molecular formula C10H13ClN2O3 B2714159 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride CAS No. 1803565-70-9

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride

Cat. No. B2714159
CAS RN: 1803565-70-9
M. Wt: 244.68
InChI Key: GENOUJGYSGSXQC-UHFFFAOYSA-N
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Description

The compound “2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” is a type of sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a class of compounds that are known for their significant biological activities, including antibacterial properties .


Synthesis Analysis

The synthesis of this compound involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonylchloride in an aqueous basic medium under definite pH controls . Another method involves the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, in an acetonitrile/dimethylsulfoxide solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues .


Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The molecular formula is C22H20N2O6S and the molecular weight is 440 g/mol .


Physical And Chemical Properties Analysis

The compound is a pale gold solid with a melting point of 134-135°C . The molecular formula is C22H20N2O6S and the molecular weight is 440 g/mol .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as potential therapeutic agents for treating Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .

Antibacterial Applications

The compound has shown potential as an antibacterial agent. In a study, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .

Hemolytic Activity

The compound has been studied for its hemolytic activity. Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Electrochemical Applications

The compound has been used in electrochemical studies. The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone, and generate structural analogues .

Cholinesterase Inhibition

The compound has been used in the synthesis of molecules that exhibited moderate to weak inhibition of cholinesterases . Cholinesterase inhibitors are good agents for treating Alzheimer’s disease .

Lipoxygenase Enzyme Inhibition

The compound has been used in the synthesis of molecules that exhibited moderate to weak inhibition of lipoxygenase enzymes . Lipoxygenase inhibitors have potential therapeutic applications in a variety of inflammatory conditions .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that most of the new molecules in the same class are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for this compound could involve further exploration of its antibacterial potential, given its promising biofilm inhibition activity against Escherichia coli and Bacillus subtilis . Additionally, further studies could focus on optimizing its synthesis process and exploring its potential applications in other areas of pharmacology.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes by 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride affects several biochemical pathways. For instance, the inhibition of cholinesterases can impact the cholinergic system, which plays a key role in memory and cognition. Similarly, the inhibition of lipoxygenase enzymes can affect the arachidonic acid pathway, which is involved in inflammation and immune responses .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride’s action include the inhibition of cholinesterases and lipoxygenase enzymes . This can lead to changes in the levels of neurotransmitters in the nervous system and alterations in inflammatory responses. Additionally, this compound has shown antibacterial activity against B. subtilis and E. coli, indicating its potential role in bacterial biofilm growth inhibition .

properties

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7;/h1-2,5,9H,3-4,11H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENOUJGYSGSXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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